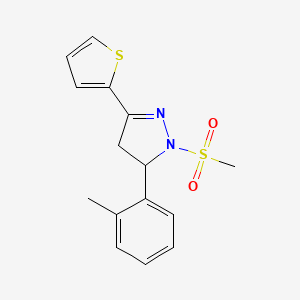![molecular formula C25H26N4O6S B2799073 6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1112014-91-1](/img/structure/B2799073.png)
6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a quinazolinone ring, and a dioxolane ring. It also contains several methoxy and thioether groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-oxadiazole and quinazolinone rings would likely contribute to the rigidity of the molecule, while the dioxolane ring and the thioether and methoxy groups would add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of several polar functional groups would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds related to quinazolin-8(7H)-one derivatives have been extensively studied for their versatile synthetic routes and chemical properties. For example, Phillips and Castle (1980) explored the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, utilizing intermediates with similar structural features to the compound . This research provides insights into the synthetic versatility of quinazolinones and their potential as intermediates in organic synthesis (Phillips & Castle, 1980).
Antimicrobial and Antibacterial Applications
Several studies have been conducted on quinazolinone derivatives to evaluate their antimicrobial and antibacterial efficacy. Komaraiah et al. (2007) synthesized novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reaction, highlighting the potential of such compounds in developing new antimicrobial agents (Komaraiah et al., 2007). Similarly, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, screening them for antibacterial activity, which underscores the pharmacological relevance of these compounds in addressing bacterial infections (Singh et al., 2010).
Anticancer Research
The search for anticancer agents has also led to the investigation of quinazolinone derivatives. Al-Wahaibi et al. (2021) explored the synthesis of 1,3,4-oxadiazole N-Mannich bases, evaluating their antimicrobial and anti-proliferative activities against several cancer cell lines. This study exemplifies the role of quinazolinone derivatives in developing potential anticancer therapies (Al-Wahaibi et al., 2021).
Advanced Materials and Chemical Analysis
In addition to pharmacological applications, compounds with complex heterocyclic structures like quinazolinones and oxadiazoles are of interest in materials science and chemical analysis. For instance, Soliman et al. (2015) conducted spectroscopic studies, HOMO-LUMO, NBO analyses, and investigated thione-thiol tautomerism of a new hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. Such studies are crucial for understanding the electronic properties and potential applications of these compounds in advanced materials (Soliman et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S/c1-14(2)7-8-29-24(30)16-10-20-21(34-13-33-20)11-17(16)26-25(29)36-12-22-27-23(28-35-22)15-5-6-18(31-3)19(9-15)32-4/h5-6,9-11,14H,7-8,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSKMVMAFCKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2798990.png)

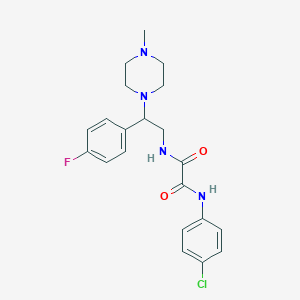
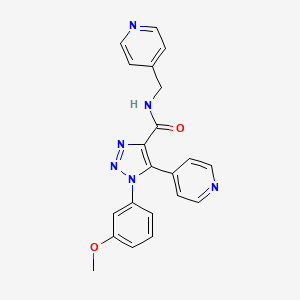
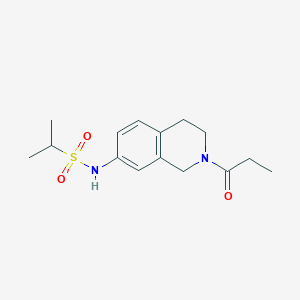

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)

![1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2799005.png)
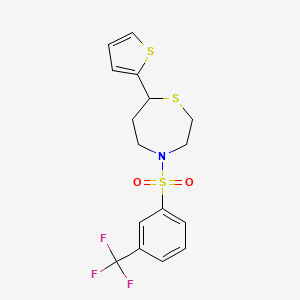
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)
![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)
